
1,1,1-Tris(hydroxymethyl)propane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tris(hydroxymethyl)propane is used as a starting material in the synthesis of a variety of polyglycerols and polylactides . It is also used as a tripodal ligand to construct manganese-based metal-organic complexes as single molecular magnets .
Synthesis Analysis
1,1,1-Tris(hydroxymethyl)propane is used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It is used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Molecular Structure Analysis
The molecular formula of 1,1,1-Tris(hydroxymethyl)propane-d5 is C6H9D5O3 . The molecular weight is 139.2 .Chemical Reactions Analysis
1,1,1-Tris(hydroxymethyl)propane was used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It was used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Physical And Chemical Properties Analysis
1,1,1-Tris(hydroxymethyl)propane is a solid . It is soluble in water . It is stable under normal conditions .Applications De Recherche Scientifique
Catalyst and Ligand Applications
- Copper-Catalyzed Cross-Coupling Reactions : 1,1,1-Tris(hydroxymethyl)ethane has been identified as an efficient and versatile tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. This ligand facilitates the coupling reactions of aryl iodides with amides, thiols, and phenols, yielding the desired products in good to excellent yields (Yao-Jung Chen & Hsin-Hung Chen, 2006).
Coordination Chemistry and Complex Formation
- Cu(II) Complexes with Tris Buffer : The interaction and coordination of transition metal ions, such as Cu(II), with Tris (2-amino-2-hydroxymethyl-propane-1,3-diol) buffer have significant implications in biochemical studies. Reinvestigation of the Tris-Cu(II) system has revealed the formation of dimeric complexes at neutral pH with a maximum stoichiometry of Tris to Cu(II) being 2 (Justyna Nagaj et al., 2013).
Synthetic Applications
- Synthesis of Polyglycidyl Ethers : The reaction of 1,1,1-tris(hydroxymethyl)ethane with epichlorohydrin in the presence of potassium hydroxide leads to the formation of tri- and tetraglycidyl ethers in high yields. This method extends to the synthesis of phenolic polyglycidyl ethers, highlighting the utility of 1,1,1-tris(hydroxymethyl)ethane in polymer chemistry (T. Kida et al., 1993).
Adhesive Systems
- Hyperbranched Polyglycerols in Wood Adhesives : 1,1,1-Tris(hydroxymethyl)propane core-based hyperbranched polyglycerols have been evaluated as components of novel wood adhesive systems. These adhesives, containing up to 75 wt% of renewable glycerol-derived polyglycerols, retain performance comparable to that of conventional adhesives, offering a sustainable alternative (M. Mamiński et al., 2013).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of 1,1,1-tris-(p-nitrophenyloxymethyl)propane was determined, revealing a triclinic system and contributing to the understanding of molecular architectures and interactions. Such structural analyses are crucial for designing materials with specific properties (Jiang Guang-qi, 2012).
Safety And Hazards
1,1,1-Tris(hydroxymethyl)propane is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . It is also advised to keep away from heat and sources of ignition .
Orientations Futures
1,1,1-Tris(hydroxymethyl)propane has been used in the synthesis of a variety of polyglycerols and polylactides , and as a tripodal ligand to construct manganese-based metal-organic complexes . These applications suggest potential future directions in the fields of polymer chemistry and metal-organic complex synthesis.
Propriétés
Numéro CAS |
103782-76-9 |
|---|---|
Nom du produit |
1,1,1-Tris(hydroxymethyl)propane-d5 |
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
139.206 |
Nom IUPAC |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
Clé InChI |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
SMILES |
CCC(CO)(CO)CO |
Synonymes |
1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



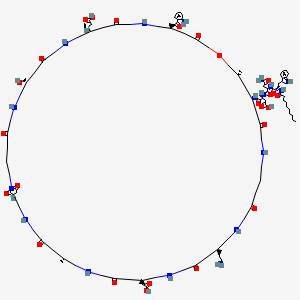
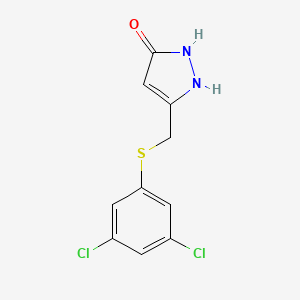
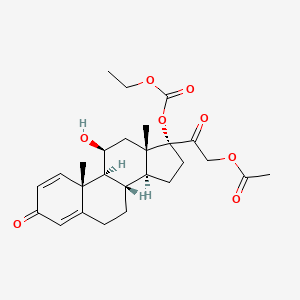
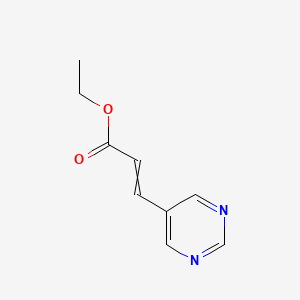
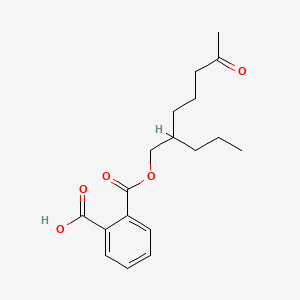
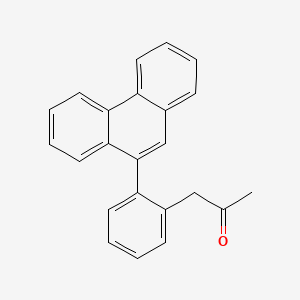
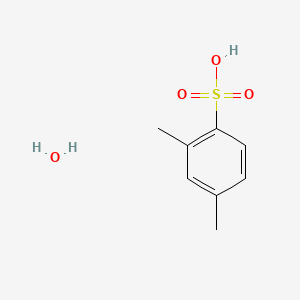
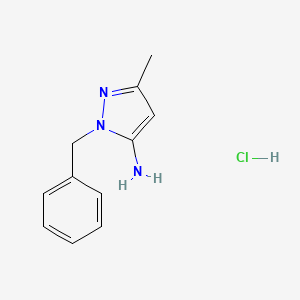
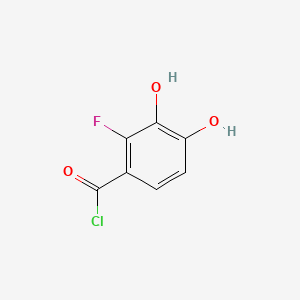
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
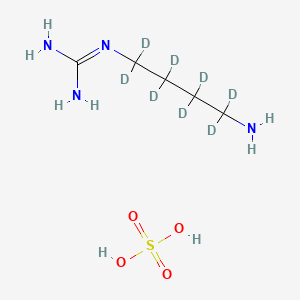
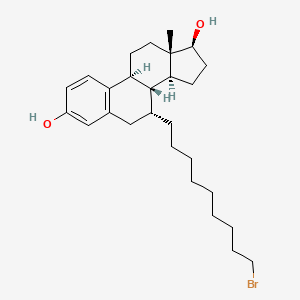
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)